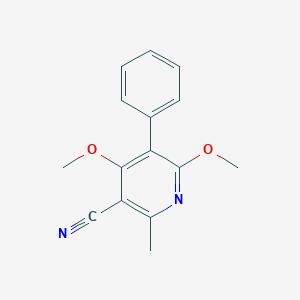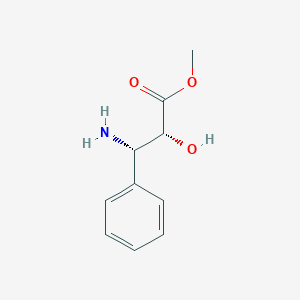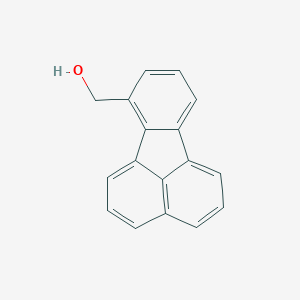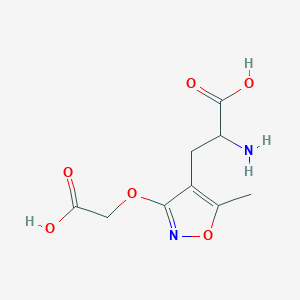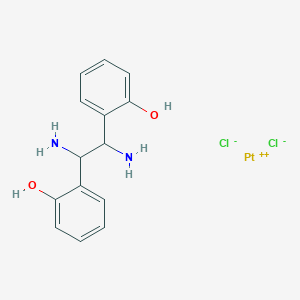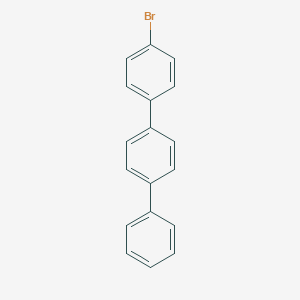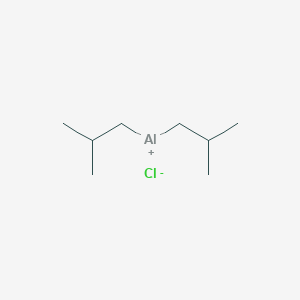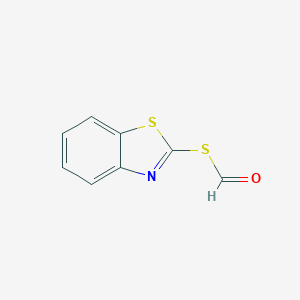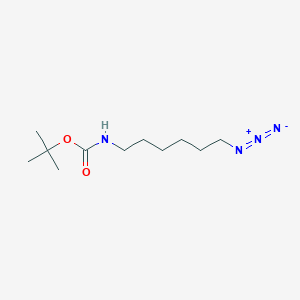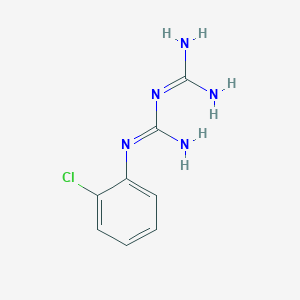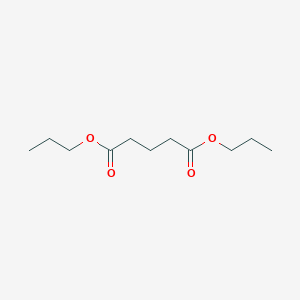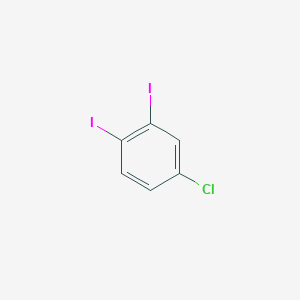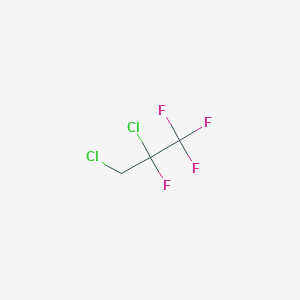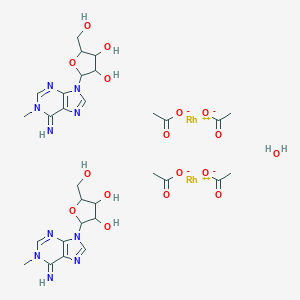
Tkbma-Rh2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tkbma-Rh2 is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of ginsenoside Rh2, which is a natural compound found in ginseng. Tkbma-Rh2 is synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
Tkbma-Rh2 exerts its effects through various mechanisms. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Tkbma-Rh2 has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes. It also has a positive effect on cognitive function by increasing the levels of neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
Tkbma-Rh2 has been found to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and improve cognitive function. Tkbma-Rh2 has also been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Tkbma-Rh2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of Tkbma-Rh2 is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
The potential applications of Tkbma-Rh2 are vast, and there are several future directions for research. One area of research is the development of Tkbma-Rh2 as a therapeutic agent for cancer treatment. Another area of research is the use of Tkbma-Rh2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of Tkbma-Rh2 and its potential applications in agriculture.
In conclusion, Tkbma-Rh2 is a promising compound that has potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action and physiological effects have been studied in detail. Tkbma-Rh2 has several advantages for lab experiments, and there are several future directions for research.
Synthesemethoden
Tkbma-Rh2 is synthesized through a multi-step process that involves the modification of ginsenoside Rh2. The process involves the use of various reagents and solvents, and the final product is purified through chromatography. The synthesis method has been optimized to yield high purity and high yield of Tkbma-Rh2.
Wissenschaftliche Forschungsanwendungen
Tkbma-Rh2 has been studied extensively for its potential applications in various fields. In the field of medicine, Tkbma-Rh2 has been found to have anti-tumor, anti-inflammatory, and anti-oxidative properties. It has also been found to improve cognitive function and protect against neurodegenerative diseases. In the field of agriculture, Tkbma-Rh2 has been found to have a positive effect on plant growth and development.
Eigenschaften
CAS-Nummer |
137021-41-1 |
|---|---|
Produktname |
Tkbma-Rh2 |
Molekularformel |
C30H44N10O17Rh2 |
Molekulargewicht |
1022.5 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;rhodium(2+);tetraacetate;hydrate |
InChI |
InChI=1S/2C11H15N5O4.4C2H4O2.H2O.2Rh/c2*1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;4*1-2(3)4;;;/h2*3-5,7-8,11-12,17-19H,2H2,1H3;4*1H3,(H,3,4);1H2;;/q;;;;;;;2*+2/p-4 |
InChI-Schlüssel |
ANQJZXBSQMWCRL-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.O.[Rh+2].[Rh+2] |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.O.[Rh+2].[Rh+2] |
Synonyme |
tetrakis(mu-aceto)-bis(1-methyladenosine)dirhodium (II) TKBMA-Rh2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



